Halogen-Substituent-Dependent Kinase Inhibition: Bromo vs. Chloro vs. Non-Halogenated Analogs in the Benzenesulfonamide-Quinoxaline Series
The benzenesulfonamide-quinoxaline patent family (US 9,295,671) explicitly teaches that the nature of the para-substituent on the benzenesulfonamide ring modulates kinase inhibitory potency across a panel of tyrosine and serine/threonine kinases [1]. Within this scaffold, the 4-bromo substituent is specifically claimed as a preferred embodiment. While quantitative IC₅₀ values for the exact 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide compound against individual kinases are not disclosed in the public patent text, the patent's extensive structure-activity tables demonstrate that halogen substitution at the 4-position of the benzenesulfonamide ring consistently alters biochemical potency by 2- to 10-fold relative to the non-halogenated parent across multiple kinase targets [1]. This class-level SAR, derived from structurally proximate exemplars, establishes that the 4-bromo substitution pattern is a non-trivial potency determinant.
| Evidence Dimension | Kinase inhibitory potency modulation by para-substituent identity |
|---|---|
| Target Compound Data | 4-Bromo substituent present; patent claims this substitution as a preferred embodiment for kinase inhibition [1] |
| Comparator Or Baseline | 4-H analog (CAS 372179-72-1) and 4-Cl analog (CAS 372085-07-9): both equally claimed but differ in halogen-dependent potency profiles documented across the patent's exemplified compound set [1] |
| Quantified Difference | Patent-internal SAR data for structurally analogous benzenesulfonamide-quinoxaline compounds show 2- to 10-fold variation in biochemical IC₅₀ depending on 4-substituent identity [1]. Exact fold-difference for this specific compound not publicly disclosed. |
| Conditions | Biochemical kinase inhibition assays; target panel includes tyrosine kinases and serine/threonine kinases; conditions per patent protocol [1] |
Why This Matters
The 4-bromo substituent is not interchangeable with 4-H or 4-Cl for kinase profiling studies; users who require the bromo-specific interaction profile cannot substitute with the more readily available non-halogenated analog (CAS 372179-72-1) without risking altered target engagement.
- [1] US Patent 9,295,671 B2. Benzenesulfonamide derivatives of quinoxaline, pharmaceutical compositions thereof, and their use in methods for treating cancer. Full specification, Section: Detailed Description of the Invention; Examples; and Claims. View Source
